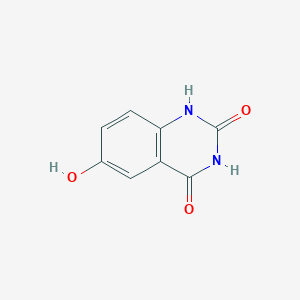

6-Hydroxyquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

6-Hydroxyquinazoline-2,4(1H,3H)-dione is a compound that has been studied for its potential in the treatment of various diseases. It is a hybrid compound that combines the quinazoline cycle and hydroxamic acids, two unique pharmacophore groups that contribute to the structure of drug agents widely used in medical chemistry . The most active compound was 6-(2-carboxybenzoylamino)-3-hydroxy-1H-quinazoline-2,4-dione, which showed high affinity for high-affinity and low-affinity CA receptors .

Synthesis Analysis

The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involves the combination of several functional pharmacophore groups in one molecule. This can lead to a stronger therapeutic effect due to the ability to bind to several targets and possible synergistic interactions . A study has uncovered a unique release and tailoring mechanism for nonribosomal peptides and an alternative route for the synthesis of 4(3H)-quinazolinone scaffolds .

Molecular Structure Analysis

The 6-Hydroxyquinazoline-2,4(1H,3H)-dione molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 urea (-thio) derivative(s), 1 imide(s) (-thio), and 1 aromatic hydroxyl(s) .

Chemical Reactions Analysis

The chemical reactions of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involve the activation of several mechanisms at single or multiple targets. Hybrid compounds overcome many of the disadvantages of individual drugs, such as low solubility, side effects, and multidrug resistance, which leads to a more pronounced therapeutic effect compared with individual components .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxyquinazoline-2,4(1H,3H)-dione contribute to its potential as a therapeutic agent. Hybrid compounds have certain advantages such as superior bioavailability, low toxicity, they allow to more accurately predict the pharmacokinetic and pharmacodynamic profile, simpler patient compliance, higher treatment efficacy, and lower treatment costs .

Wissenschaftliche Forschungsanwendungen

HIV-1 Reverse Transcriptase-Associated RNase H and Integrase Inhibitors

6-Hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been identified as potential dual inhibitors of HIV-1 RNase H activity and HIV-1 integrase. A study conducted by Gao et al. (2019) demonstrated that these derivatives, particularly compound II-4, show promising inhibitory effects in enzymatic assays. This suggests their potential role in HIV treatment strategies (Gao et al., 2019).

Antibacterial Activity

Research by Tran et al. (2004) highlighted the antibacterial properties of 3-hydroxyquinazoline-2,4-dione derivatives. These compounds exhibit significant in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria, positioning them as novel additions to the DNA gyrase inhibitor class of antibacterials (Tran et al., 2004).

Tumor-Associated Carbonic Anhydrases Inhibitors

Falsini et al. (2017) explored the use of 3-hydroxyquinazoline-2,4-dione as a scaffold for developing potent inhibitors of tumor-associated human carbonic anhydrases IX and XII. Certain derivatives displayed nanomolar activity in inhibiting these isoforms, highlighting their potential application in cancer therapy (Falsini et al., 2017).

Ionotropic Glutamate Receptors Antagonists

Colotta et al. (2012) synthesized 3-hydroxyquinazoline-2,4-dione derivatives that act as antagonists at ionotropic glutamate receptors. These compounds showed promising results in decreasing neuronal damage and demonstrated anticonvulsant effects, suggesting their potential use in neuroprotective and antiepileptic therapies (Colotta et al., 2012).

Catalytic Synthesis Applications

Kafka et al. (2011) and Patil et al. (2008) both focused on the synthesis aspects of quinazoline-2,4(1H,3H)-dione derivatives. Kafka et al. discussed copper(I)-catalyzed cycloaddition reactions, while Patil et al. presented an efficient synthesis protocol using carbon dioxide and cesium carbonate. These studies contribute to the understanding of the chemical properties and synthesis methods of these compounds (Kafka et al., 2011); (Patil et al., 2008).

Spectroscopic Characterization and Chemical Analysis

Various studies have been conducted on the spectroscopic characterization and chemical analysis of quinazoline-2,4(1H,3H)-dione derivatives. This includes research by Kesternich et al. (2013), Tserng et al. (1975), and Sebastian et al. (2015), providing valuable insights into the structural and chemical properties of these compounds (Kesternich et al., 2013); (Tserng et al., 1975); (Sebastian et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVHUMFMLEKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyquinazoline-2,4(1H,3H)-dione | |

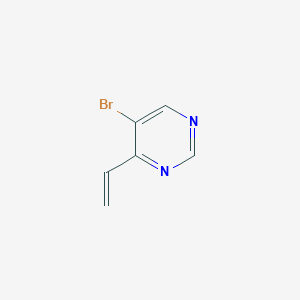

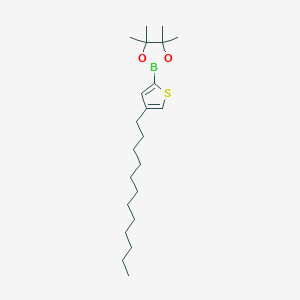

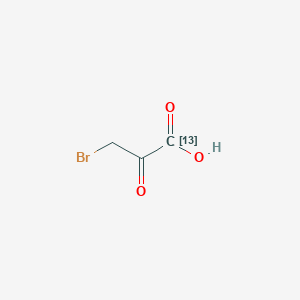

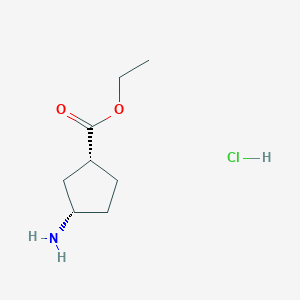

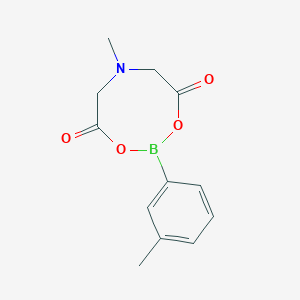

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

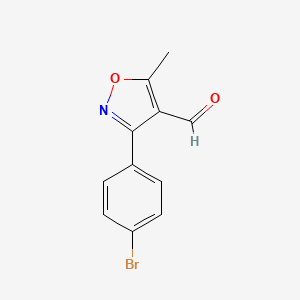

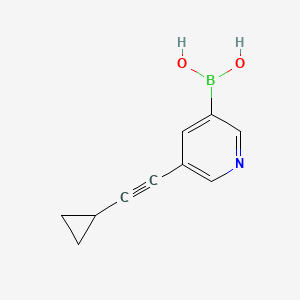

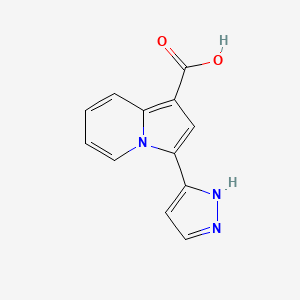

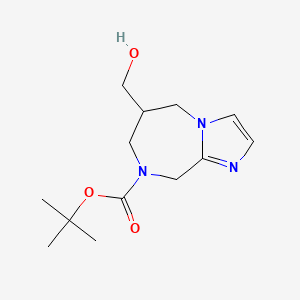

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)

![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)

![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)

![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)